6-O-Acetylcoriatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

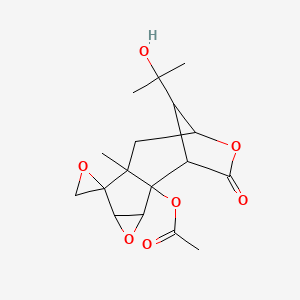

[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDCUCSJAPPGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Coriaria nepalensis: A Technical Guide to Its Sesquiterpenoid Constituents

A Note on "6-O-Acetylcoriatin": Extensive literature searches did not yield specific evidence of the discovery and isolation of "this compound" directly from the plant species Coriaria nepalensis. While this compound is commercially available, its natural origin from C. nepalensis is not substantiated in the reviewed scientific literature. This guide will therefore focus on the well-documented chemical constituents that have been successfully isolated from Coriaria nepalensis, providing a comprehensive overview of the methodologies and findings relevant to researchers in natural product chemistry and drug development.

Coriaria nepalensis Wall., a shrub native to the Himalayan region, is recognized for its traditional medicinal uses and its production of a diverse array of bioactive secondary metabolites.[1][2][3] Among these, picrotoxane-type sesquiterpene lactones are characteristic and have been the subject of significant phytochemical investigation.[3] This technical guide details the isolation and characterization of prominent compounds from this plant, offering insights into the experimental protocols and quantitative data that underpin this research.

Isolation and Purification of Constituents from Coriaria nepalensis

The isolation of chemical constituents from Coriaria nepalensis typically involves solvent extraction followed by various chromatographic techniques. The root and root bark are commonly utilized plant parts for these investigations.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of sesquiterpenoids from C. nepalensis.

Caption: General workflow for the isolation of compounds from C. nepalensis.

Detailed Experimental Protocols

Plant Material and Extraction: Dried and powdered root bark of C. nepalensis (e.g., 4.2 kg) is extracted with a solvent such as 95% ethanol (B145695) at room temperature multiple times. The solvent is then removed under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude residue is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

Chromatographic Separation: The resulting fractions, particularly the ethyl acetate fraction which is often rich in sesquiterpenoids, are subjected to repeated column chromatography. Silica gel is a common stationary phase, with mobile phases consisting of solvent gradients (e.g., petroleum ether-ethyl acetate or ethyl acetate-methanol) of increasing polarity to elute the compounds. Further purification of the sub-fractions may involve techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Characterized Compounds from Coriaria nepalensis

A variety of compounds have been successfully isolated and structurally elucidated from C. nepalensis. These include known picrotoxane sesquiterpenoids as well as newly discovered molecules.

Picrotoxane Sesquiterpenoids and Other Constituents

| Compound Name | Molecular Formula | Plant Part | Reference |

| Coriamyrtin (B1205331) | C₁₅H₁₈O₅ | Seeds, Root | |

| Tutin (B109302) | C₁₅H₁₈O₆ | Seeds, Root | |

| Coriatin | C₁₅H₂₀O₆ | Root | |

| Dihydrocoriamyrtin | C₁₅H₂₀O₅ | Root | |

| Hydroxycoriatin | Not Specified | Root | |

| Nepalatone A | C₂₁H₃₀O₁₀ | Root Bark | |

| Nepalatone B | C₂₁H₃₀O₁₀ | Root Bark | |

| Nepalarin | C₂₅H₃₂O₄ | Root Bark |

Structural Elucidation

The structures of these isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula. High-resolution electrospray ionization mass spectrometry (HRESIMS) is often employed for accurate mass measurements.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

Chemical Relationships and Potential Bioactivity

The picrotoxane sesquiterpenoids isolated from the Coriaria genus share a common structural scaffold and are biosynthetically related. Understanding their structural similarities and differences is key to exploring their biological activities.

Caption: Simplified structural relationships among key Coriaria sesquiterpenoids.

Some of the compounds isolated from C. nepalensis and their derivatives have shown interesting biological activities. For instance, nepalactone A derivative 1c and nepalarin have been found to significantly enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells, suggesting potential neurotrophic activity. Historically, compounds like coriamyrtin and tutin have been investigated for their effects on the central nervous system.

This technical guide provides a summary of the current knowledge on the chemical constituents of Coriaria nepalensis. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the fields of natural product chemistry, phytochemistry, and the development of new therapeutic agents. Further investigation into the bioactivity and potential applications of these compounds is a promising area for future research.

References

"6-O-Acetylcoriatin" chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Acetylcoriatin is a complex sesquiterpenoid belonging to the picrotoxane class of natural products. Picrotoxanes are known for their potent biological activities, often targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and, where available, the physicochemical properties of this compound. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related picrotoxane sesquiterpenoids isolated from the plant genus Coriaria to provide context for its potential biological activity and mechanisms of action.

Chemical Structure and Stereochemistry

This compound is a highly oxygenated and stereochemically complex molecule. Its systematic IUPAC name is (1a'S,1b'R,2R,2'S,5'R,6a'R,7a'R,8'S)-8'-(2-Hydroxypropan-2-yl)-6a'-methyl-3'-oxohexahydrospiro[oxirane-2,7'-[1][2]methanooxireno[2',3':3,4]cyclopenta[1,2-d]oxepine]-1b'(5'H)-yl Acetate (B1210297). The molecule possesses a rigid cage-like structure characteristic of the picrotoxane skeleton.

The chemical formula for this compound is C₁₇H₂₂O₇, and its molecular weight is 338.35 g/mol . The structure is characterized by multiple chiral centers, leading to its specific three-dimensional arrangement which is crucial for its biological activity.

Below is a 2D representation of the chemical structure of this compound, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from related picrotoxane sesquiterpenoids, the following characteristics can be anticipated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₇ | - |

| Molecular Weight | 338.35 g/mol | - |

| CAS Number | 1432063-63-2 | - |

| Appearance | Expected to be a crystalline solid | Analogy |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to methyl groups (singlets and doublets), methine protons (some in the downfield region due to oxygenation), methylene (B1212753) protons, and a characteristic acetyl methyl singlet around δ 2.0-2.2 ppm. |

| ¹³C NMR | Signals for carbonyl carbons (lactone and acetate), quaternary carbons, methine and methylene carbons (many shifted downfield due to attachment to oxygen), and methyl carbons. |

| IR Spectroscopy | Strong absorption bands for carbonyl groups (γ-lactone and ester), C-O stretching frequencies, and O-H stretching if a free hydroxyl group is present. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the picrotoxane skeleton. |

Experimental Protocols

Specific experimental protocols for the isolation or synthesis of this compound are not detailed in readily accessible scientific literature. However, a general procedure for the isolation of related picrotoxane sesquiterpenoids from Coriaria species and a potential synthetic route for acetylation are outlined below.

General Isolation Protocol for Picrotoxane Sesquiterpenoids from Coriaria

This protocol is a generalized procedure based on methods used for isolating similar compounds from Coriaria species.

Caption: General workflow for the isolation of picrotoxane sesquiterpenoids.

-

Extraction: Dried and powdered plant material (e.g., leaves and stems of Coriaria species) is extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. The aqueous suspension is partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Picrotoxane sesquiterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Purification: The fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to afford the pure picrotoxane sesquiterpenoids.

Postulated Synthesis of this compound via Acetylation of Coriatin

This compound could potentially be synthesized by the acetylation of a precursor molecule, likely Coriatin, which possesses a hydroxyl group at the C-6 position.

Caption: Plausible synthetic route to this compound.

-

Reaction Setup: The precursor, Coriatin, is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).

-

Acetylation: Acetic anhydride (B1165640) is added to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently available in published literature. However, the picrotoxane class of compounds is well-known for its potent neurotoxic effects, primarily acting as non-competitive antagonists of the γ-aminobutyric acid (GABA-A) receptor.

Postulated Mechanism of Action

It is highly probable that this compound, like other picrotoxanes, interacts with the GABA-A receptor ion channel. Blockade of this inhibitory channel leads to hyperexcitability of the central nervous system, which can result in convulsions. The specific stereochemistry and the presence of the acetyl group at the C-6 position would likely modulate the binding affinity and efficacy of the compound at the receptor.

Caption: Postulated antagonistic action of this compound at the GABA-A receptor.

Conclusion and Future Directions

This compound is a structurally intricate natural product belonging to the picrotoxane family. While its detailed biological profile remains to be elucidated, its structural similarity to other potent neurotoxic picrotoxanes suggests it is a valuable target for further investigation. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive spectroscopic characterization and biological evaluation. Such studies would provide crucial insights into the structure-activity relationships of this class of compounds and could inform the development of novel pharmacological tools or therapeutic agents targeting the GABA-A receptor.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on biological activity is largely based on extrapolation from related compounds and should be confirmed by experimental data. The handling of any picrotoxane-related compound should be conducted with extreme caution in a controlled laboratory setting due to their potential toxicity.

References

Spectroscopic and Structural Elucidation of 6-O-Acetylcoriatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Acetylcoriatin, a picrotoxane sesquiterpene lactone. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with an illustrative diagram of a key signaling pathway associated with this class of compounds.

Introduction to this compound

This compound belongs to the picrotoxane family of sesquiterpenoids, a class of natural products known for their complex chemical structures and potent biological activities. These compounds are characterized by a highly oxidized and caged carbon skeleton. The addition of an acetyl group at the C-6 position in the coriatin (B1256320) structure is expected to modulate its biological properties. Understanding the precise structure through spectroscopic analysis is paramount for further research and development.

Molecular Structure:

-

Molecular Formula: C₁₇H₂₂O₇

-

Molecular Weight: 338.4 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are derived from the known spectroscopic data of similar picrotoxane sesquiterpenes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~5.0-5.2 | d | ~3-4 | H-6 |

| ~4.5-4.7 | d | ~3-4 | H-2 |

| ~3.0-3.2 | m | H-3 | |

| ~2.8-3.0 | m | H-4 | |

| ~2.5-2.7 | m | H-5 | |

| ~2.1 | s | O-Acetyl (CH₃) | |

| ~1.0-1.5 | m | Other aliphatic protons | |

| ~1.2 | s | CH₃-14 | |

| ~1.0 | s | CH₃-15 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175-180 | C | C-12 (Lactone C=O) |

| ~170 | C | O-Acetyl (C=O) |

| ~80-85 | CH | C-2 |

| ~75-80 | CH | C-6 |

| ~70-75 | C | C-8 |

| ~50-60 | C | C-1 |

| ~45-55 | CH | C-3 |

| ~40-45 | CH | C-4 |

| ~35-40 | CH | C-5 |

| ~30-35 | C | C-11 |

| ~25-30 | CH₂ | C-7 |

| ~20-25 | CH₃ | O-Acetyl (CH₃) |

| ~20-25 | CH₃ | C-14 |

| ~15-20 | CH₃ | C-15 |

| ~15-20 | CH₃ | C-13 |

| ~10-15 | CH₂ | C-9 |

| ~5-10 | CH | C-10 |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 338.1315 | [M]⁺ (Calculated for C₁₇H₂₂O₇) |

| 361.1213 | [M+Na]⁺ |

| 279.1025 | [M-CH₃COOH+H]⁺ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H Stretch (if hydroxyl present) |

| ~2950-2850 | Medium | C-H Stretch (aliphatic) |

| ~1770 | Strong | C=O Stretch (γ-lactone)[1][2] |

| ~1740 | Strong | C=O Stretch (ester)[1][2] |

| ~1240 | Strong | C-O Stretch (acetyl) |

| ~1100-1000 | Medium | C-O Stretch (ethers, alcohols) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

2D NMR: Perform a series of two-dimensional NMR experiments, including COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

-

Place the sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl, carbonyl (lactone and ester), and C-O bonds.

Biological Context: Picrotoxane Sesquiterpenes and GABA-A Receptor Signaling

Picrotoxane sesquiterpenes, including the parent compound coriatin, are known to be potent modulators of the central nervous system. A primary target for many of these compounds is the γ-aminobutyric acid type A (GABA-A) receptor. Picrotoxin, a closely related compound, acts as a non-competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel.[3]

The following diagram illustrates the proposed mechanism of action of picrotoxane-like compounds on the GABA-A receptor signaling pathway.

Caption: Proposed mechanism of this compound as a non-competitive antagonist of the GABA-A receptor.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related analogs. The provided experimental protocols offer a clear roadmap for researchers to obtain and confirm this data. The elucidation of the structure of this compound is a critical step in exploring its potential as a pharmacological agent, particularly in the context of GABA-A receptor modulation. Further research is warranted to isolate or synthesize this compound and validate the predicted spectroscopic data, which will pave the way for more in-depth biological and pharmacological investigations.

References

Elucidation of the 6-O-Acetylcoriatin Biosynthesis Pathway in Coriaria Species Remains an Uncharted Area of Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of 6-O-Acetylcoriatin, a secondary metabolite found in Coriaria species. Despite the known toxicity of various compounds within this genus, the specific enzymatic steps and genetic underpinnings of this compound's formation have not been documented.

Researchers, scientists, and drug development professionals interested in the natural product chemistry of Coriaria will find limited to no information regarding the biosynthesis of this compound. Searches for detailed experimental protocols, quantitative data on enzyme kinetics or metabolite concentrations, and established signaling pathways related to its production have yielded no specific results. This indicates that the elucidation of this particular biosynthetic pathway is a novel area for future scientific investigation.

While the direct pathway for this compound is unknown, research on related compounds in Coriaria species provides some context. The genus is known for producing a variety of toxic sesquiterpene lactones, many of which belong to the picrotoxane family. Key toxic constituents that have been isolated and characterized from various Coriaria species include coriamyrtin, tutin (B109302), and coriarin.[1][2][3] These compounds share a common sesquiterpenoid skeleton, suggesting a potential shared or similar biosynthetic origin from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids in plants.[4]

The biosynthesis of sesquiterpenoids generally involves the cyclization of FPP by a class of enzymes known as sesquiterpene synthases, followed by a series of oxidative modifications (e.g., hydroxylations, epoxidations) catalyzed by cytochrome P450 monooxygenases and other enzymes to generate the diverse range of structures observed in nature. The "this compound" name implies a final acetylation step, likely catalyzed by an acetyltransferase, which would transfer an acetyl group from acetyl-CoA to a hydroxyl group on the coriatin (B1256320) molecule. However, the specific enzymes and intermediate molecules in the pathway leading to coriatin itself are yet to be identified.

Studies on toxic honey have identified tutin and its glycosides in the phloem sap of Coriaria arborea, indicating that these toxins are produced by the plant and transported.[5] This suggests that the biosynthesis of these picrotoxane sesquiterpenes is an active metabolic process within the plant.

Given the absence of specific data on the this compound biosynthesis pathway, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualized pathway diagrams. The scientific community has yet to explore and publish findings in this specific area. Future research, likely involving a combination of transcriptomics, proteomics, and metabolomics of Coriaria species, will be necessary to identify the genes, enzymes, and intermediates involved in the formation of this compound and other related toxic sesquiterpenoids.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hokeniryo1.metro.tokyo.lg.jp [hokeniryo1.metro.tokyo.lg.jp]

- 4. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosides of the Neurotoxin Tutin in Toxic Honeys Are from Coriaria arborea Phloem Sap, Not Insect Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

6-O-Acetylcoriatin: A Technical Guide on Natural Abundance, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid natural product that has been identified in Coriaria nepalensis Wall., a shrub native to the Himalayan region. Sesquiterpenoids from the genus Coriaria have garnered scientific interest due to their potential biological activities, including neurotrophic and anticonvulsant effects. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound from its plant source, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological significance through relevant signaling pathways.

Natural Abundance and Yield from Coriaria nepalensis

Quantitative data specifically for the natural abundance and yield of this compound from Coriaria nepalensis is not extensively reported in the available scientific literature. However, studies on the chemical constituents of this plant provide insights into the general abundance of related sesquiterpenoids and other compounds. The isolation of numerous sesquiterpenes, often in milligram quantities from kilogram amounts of plant material, suggests that the concentration of any single sesquiterpenoid, including this compound, is likely to be low.

To provide a contextual understanding, the following table summarizes the reported yields of various compounds, including related sesquiterpenes and other phytochemicals, from different parts of Coriaria nepalensis.

| Plant Part | Compound/Extract | Extraction/Isolation Method | Yield | Reference |

| Root Bark | Nepalone A | 95% EtOH extraction, chromatography | 216 mg from 4.2 kg | [1] |

| Root Bark | Nepalarin | 95% EtOH extraction, chromatography | 1.23 g from 4.2 kg | [1] |

| Bark | Tannin | Sodium hydroxide (B78521) extraction | 16.02% ± 0.08% | [2] |

Note: The yields of Nepalone A and Nepalarin are provided to give a qualitative indication of the low abundance of individual sesquiterpenoids in Coriaria nepalensis. The tannin yield is from a different plant part and extraction method and is included to show the variability of constituent abundance.

Experimental Protocols: Extraction and Isolation of Sesquiterpenoids from Coriaria nepalensis

The following is a detailed methodology for the extraction and isolation of sesquiterpenoids from the root barks of Coriaria nepalensis, adapted from established protocols for similar compounds from this plant[1]. This protocol can be applied for the targeted isolation of this compound.

1. Plant Material Preparation:

-

Dried and powdered root barks of Coriaria nepalensis are used as the starting material.

2. Extraction:

-

The powdered plant material (e.g., 4.2 kg) is extracted with 95% ethanol (B145695) at room temperature three times.

-

The solvent is removed under reduced pressure to obtain a crude residue.

3. Liquid-Liquid Partitioning:

-

The crude residue is suspended in water.

-

Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297), and n-butanol.

4. Chromatographic Separation:

-

The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system of petroleum ether/ethyl acetate with increasing polarity is used to separate the fractions.

-

Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase (RP-18) columns using appropriate solvent systems (e.g., EtOAc/MeOH, CHCl3/MeOH, MeOH/H2O).

-

Thin-layer chromatography (TLC) is used to monitor the separation process.

5. Compound Identification:

-

The structure of the isolated compounds is elucidated using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on other sesquiterpenes isolated from Coriaria nepalensis provides valuable insights into its potential biological activities.

Neurotrophic Effects and the NGF Signaling Pathway

A study on nepalactone A, a picrotoxane sesquiterpene glycoside from Coriaria nepalensis, revealed that its derivatives can significantly enhance Nerve Growth Factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells[1]. This suggests a potential interaction with the NGF signaling pathway, a critical pathway for neuronal survival, differentiation, and function.

The NGF signaling pathway is initiated by the binding of NGF to its high-affinity receptor, TrkA, and its low-affinity receptor, p75NTR. This binding triggers a cascade of intracellular signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, ultimately leading to the activation of transcription factors that regulate gene expression involved in neuronal growth and survival.

Anticonvulsant Activity

Other sesquiterpenes isolated from the roots of Coriaria nepalensis have demonstrated anti-convulsant activity in vivo. The mechanisms of action for anticonvulsant drugs are diverse but often involve the modulation of inhibitory (GABAergic) or excitatory (glutamatergic) neurotransmission. For instance, some anticonvulsants act by enhancing the function of GABA, the primary inhibitory neurotransmitter in the central nervous system, or by blocking sodium or calcium channels to reduce neuronal excitability. The anticonvulsant properties of sesquiterpenes from Coriaria nepalensis suggest that they may interact with these or related neurological signaling pathways.

Conclusion

This compound is a sesquiterpenoid of interest from Coriaria nepalensis. While specific data on its natural abundance is scarce, established protocols for the isolation of related compounds can be adapted for its procurement. The demonstrated neurotrophic and anticonvulsant activities of other sesquiterpenes from the same plant suggest that this compound and its analogs may hold potential for further investigation in the context of neurological research and drug development. Future studies should focus on quantifying the yield of this compound and elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

"6-O-Acetylcoriatin" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid compound, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, information regarding experimental protocols, biological activity, and mechanisms of action is supplemented with data from closely related compounds isolated from the same source, Coriaria nepalensis, and other structurally similar sesquiterpenoids. This guide aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this molecule.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. While some data points, such as melting and boiling points, are not yet publicly available, the provided information offers a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₇ | [1] |

| Molecular Weight | 338.35 g/mol | [1] |

| CAS Number | 1432063-63-2 | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to acetyl protons, methyl groups, methine protons, and protons adjacent to oxygen atoms are anticipated. The chemical shifts would provide detailed information about the proton environment within the molecule. |

| ¹³C NMR | Resonances for carbonyl carbons of the acetyl group and any lactone or ketone functionalities, as well as signals for quaternary, methine, methylene, and methyl carbons are expected. The chemical shifts would confirm the carbon skeleton. |

| IR Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) stretching from the acetyl group and any other carbonyls, and C-O stretching vibrations are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the sesquiterpenoid core and the loss of the acetyl group. |

Experimental Protocols

Isolation of Sesquiterpenoids from Coriaria nepalensis

While a specific protocol for the isolation of this compound has not been published, a general method for extracting sesquiterpenoids from Coriaria nepalensis can be adapted. This protocol typically involves solvent extraction followed by chromatographic separation.

Figure 1: A generalized workflow for the isolation of sesquiterpenoids from plant material.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots or aerial parts) of Coriaria nepalensis is subjected to exhaustive extraction with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the desired sesquiterpenoids (often the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Further Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Synthesis of 6-O-Acetylated Sesquiterpenoids

A specific synthesis protocol for this compound is not available. However, a general approach for the acetylation of a parent sesquiterpenoid alcohol can be proposed.

Figure 2: A generalized workflow for the synthesis of an acetylated sesquiterpenoid.

Methodology:

-

Reaction Setup: The parent sesquiterpenoid containing a hydroxyl group at the C-6 position is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine (B92270), under an inert atmosphere.

-

Acetylation: Acetic anhydride and a base, such as pyridine or triethylamine, are added to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the pure 6-O-acetylated sesquiterpenoid.

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is limited. However, several other sesquiterpenoids isolated from Coriaria nepalensis have demonstrated significant anticonvulsant and neurotrophic activities. Picrotoxane sesquiterpenoids, a class to which this compound likely belongs, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. This suggests that this compound may exhibit similar neurological activities.

Postulated Signaling Pathway: Modulation of GABAergic Neurotransmission

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Picrotoxane sesquiterpenoids are thought to bind to a site within the ion channel pore of the GABAA receptor, thereby blocking the influx of chloride ions and leading to neuronal excitation. This mechanism is distinct from competitive antagonists that bind to the GABA binding site. The potential anticonvulsant activity of related compounds from Coriaria nepalensis suggests a more complex interaction with neuronal signaling pathways that warrants further investigation.

Figure 3: A diagram illustrating the potential modulation of the GABAa receptor by this compound.

Conclusion

This compound is a promising natural product with potential for further investigation, particularly in the field of neuroscience. While a complete physicochemical profile and detailed biological characterization are still needed, the information compiled in this guide from related compounds provides a solid foundation for future research. The proposed experimental protocols for isolation and synthesis, along with the postulated mechanism of action, offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this and other related sesquiterpenoids from Coriaria nepalensis. Further studies are essential to elucidate the precise spectral characteristics, confirm the biological activities, and fully understand the signaling pathways modulated by this compound.

References

Preliminary Biological Screening of 6-O-Acetylcoriatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 6-O-Acetylcoriatin, a sesquiterpene lactone natural product. Due to the limited publicly available data on this specific compound, this document outlines a representative screening cascade based on the known biological activities of the broader class of sesquiterpene lactones. The guide details experimental protocols for assessing cytotoxicity, anti-inflammatory, antibacterial, and antifungal activities. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication. This document is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound or structurally related compounds.

Introduction

This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities[1]. It can be isolated from the plant Coriaria nepalensis Wall.[2]. Sesquiterpene lactones, the chemical class to which this compound belongs, have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, analgesic, antibacterial, and antifungal properties[3][4]. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, thereby modulating their function[3].

Given the therapeutic potential of this class of compounds, a systematic preliminary biological screening of this compound is warranted. This guide outlines a standard panel of in vitro assays to assess its cytotoxic, anti-inflammatory, antibacterial, and antifungal activities.

Biological Screening Cascade

A typical preliminary biological screening cascade for a novel natural product like this compound involves a tiered approach, starting with broad cytotoxicity assessment, followed by more specific functional assays based on the predicted or known activities of the chemical class.

Data Presentation: Summary of In Vitro Biological Activities

The following tables summarize hypothetical, yet representative, quantitative data from the preliminary biological screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC₅₀ (µM) |

| A549 | Human Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Human Breast Adenocarcinoma | 22.5 ± 2.5 |

| HEK293 | Human Embryonic Kidney | > 50 |

IC₅₀: Half-maximal inhibitory concentration. Values are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 8.7 ± 0.9 |

| NF-κB Reporter Gene | HEK293-NF-κB-luc | 12.3 ± 1.5 |

IC₅₀: Half-maximal inhibitory concentration. Values are presented as mean ± standard deviation.

Table 3: Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram+ Bacteria | 32 |

| Escherichia coli | Gram- Bacteria | > 128 |

| Candida albicans | Fungi | 64 |

| Aspergillus niger | Fungi | 128 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Anti-inflammatory Assay: NF-κB Reporter Gene Assay

This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid (HEK293-NF-κB-luc)

-

Complete cell culture medium

-

Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293-NF-κB-luc cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL).

-

Incubate for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Antibacterial and Antifungal Assays: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Conclusion

This technical guide outlines a foundational approach for the preliminary biological screening of this compound. The described assays provide a robust framework for assessing its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The presented data, while illustrative, highlights the expected outcomes of such a screening campaign. Further investigation, including mechanism of action studies and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of this and other related sesquiterpene lactones. It is the hope that this guide will serve as a valuable resource for researchers in the field of natural product drug discovery.

References

6-O-Acetylcoriatin: A Potential Bioactive Compound for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Acetylcoriatin, a derivative of the naturally occurring picrotoxane sesquiterpenoid coriamyrtin, presents a compelling case for investigation as a potential bioactive compound. While direct experimental evidence on its biological activities is currently limited, analysis of its structural analogs and the known bioactivities of related compounds suggest significant potential in the realms of oncology and inflammatory diseases. This technical guide synthesizes the available data on structurally similar compounds, outlines potential mechanisms of action, and provides detailed hypothetical experimental protocols to guide future research into the therapeutic promise of this compound.

Introduction

The quest for novel bioactive compounds with therapeutic potential is a cornerstone of modern drug discovery. Natural products and their derivatives have historically been a rich source of new medicines. This compound belongs to the spirolactone-type diterpenoid family, a class of molecules known for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. Its parent compound, coriamyrtin, is found in plants of the Coriaria genus, which have been used in traditional medicine for various ailments. The addition of an acetyl group at the 6-O position has the potential to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, possibly enhancing its efficacy and selectivity. This guide explores the untapped potential of this compound as a lead compound for drug development.

Chemical Structure and Properties

-

IUPAC Name: (1a'S,1b'R,2R,2'S,5'R,6a'R,7a'R,8'S)-8'-(2-Hydroxypropan-2-yl)-6a'-methyl-3'-oxohexahydrospiro[oxirane-2,7'-[1][2]methanooxireno[2',3':3,4]cyclopenta[1,2-d]oxepine]-1b'(5'H)-yl Acetate

-

CAS Number: 1432063-63-2

-

Molecular Formula: C₁₇H₂₂O₇

-

Molecular Weight: 338.35 g/mol

-

Structure:

Figure 1: Chemical Structure of this compound.

Potential Bioactive Properties: Evidence from Analogs

Direct experimental data on the bioactivity of this compound is not yet available in public literature. However, the biological activities of structurally related compounds provide a strong rationale for its investigation.

Cytotoxic Potential

Studies on other 6-O-acetylated natural products have demonstrated significant and selective cytotoxicity against cancer cell lines. For instance, 6-O-acetyl dieckol (B191000), a phlorotannin derivative, has shown potent and selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells.[3] This suggests that the 6-O-acetyl moiety can play a crucial role in the anticancer activity of a molecule.

Table 1: Cytotoxicity of 6-O-Acetyl Dieckol Against A549 NSCLC Cells[3]

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

| 6-O-Acetyl Dieckol | 7.02 | 68.58 |

| Dieckol | >100 | - |

The high selectivity index of 6-O-acetyl dieckol indicates a favorable therapeutic window, a desirable characteristic for any potential anticancer drug. It is plausible that this compound could exhibit similar cytotoxic properties.

Anti-inflammatory Potential

The potential anti-inflammatory activity of this compound can be inferred from studies on other acetylated diterpenoids and extracts from the Coriaria genus. Bioassay-guided fractionation of extracts from Coriaria intermedia, a known source of coriamyrtin, has shown inhibitory activity against α-glucosidase and 15-lipoxygenase-1, enzymes relevant to diabetes and inflammation.[4]

Furthermore, a study on 6-O-acetyl-austroinulin, another natural diterpenoid, revealed potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This compound was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of 6-O-Acetyl-austroinulin

| Compound | Effect | Target |

| 6-O-Acetyl-austroinulin | Inhibition of NO production | iNOS |

| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | NF-κB, STAT1, IRF3 |

These findings suggest that this compound may also possess anti-inflammatory properties, potentially mediated through the inhibition of key inflammatory pathways.

Putative Mechanisms of Action

Based on the activities of related compounds, several signaling pathways can be postulated as potential targets for this compound.

Inferred Cytotoxic Mechanism

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. A plausible mechanism for this compound could involve the activation of intrinsic or extrinsic apoptotic pathways.

Inferred Anti-inflammatory Mechanism

Drawing parallels with 6-O-acetyl-austroinulin, the anti-inflammatory effects of this compound could be mediated by the inhibition of the NF-κB, STAT1, and IRF3 signaling pathways, which are central to the inflammatory response.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments are proposed.

Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

-

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

-

Anti-inflammatory Assays

-

Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Methodology:

-

Cell Seeding and Treatment: Seed RAW264.7 cells in 24-well plates. Pre-treat with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): Collect the culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm.

-

Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (IκBα, STAT1, IRF3).

-

Conclusion and Future Directions

While direct experimental data is lacking, the structural similarity of this compound to other bioactive diterpenoids, particularly those with 6-O-acetyl modifications, strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanisms of action, centered around the induction of apoptosis and the inhibition of key inflammatory signaling pathways, provide a solid framework for future investigation.

The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate the bioactivity of this compound. Future studies should focus on:

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.

Through a rigorous and systematic research approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for cancer and inflammatory conditions.

References

- 1. Anti-inflammatory effect of austroinulin and 6-O-acetyl-austroinulin from Stevia rebaudiana in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 4. Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 6-O-Acetylcoriatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid compound of significant interest within the scientific community, primarily due to its potential therapeutic properties. Found in the plant Coriaria nepalensis Wall., this molecule belongs to the picrotoxane family of sesquiterpenes, which are known for their diverse biological activities.[1][2][3] The following application notes provide detailed protocols for the extraction and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following table summarizes representative quantitative data for the extraction and purification of this compound from Coriaria nepalensis. Please note that these values are illustrative and can vary based on the specific batch of plant material, solvent quality, and slight variations in the protocol.

| Parameter | Maceration & Liquid-Liquid Extraction | Column Chromatography | Preparative HPLC | Overall |

| Starting Material (dried, powdered root bark) | 1000 g | 215 g (Ethyl Acetate (B1210297) Fraction) | 5 g (Pre-purified Fraction) | 1000 g |

| Solvent Volume | 3 x 5 L (95% Ethanol), 3 x 2 L (Petroleum Ether), 3 x 2 L (Ethyl Acetate), 3 x 2 L (n-Butanol) | Gradient Elution (e.g., Petroleum Ether:Ethyl Acetate) | Gradient Elution (e.g., Acetonitrile (B52724):Water) | - |

| Yield | 215 g (Ethyl Acetate Fraction) | 5 g (Pre-purified Fraction containing this compound) | 50 mg (Pure this compound) | 0.005% |

| Purity | - | ~60-70% | ≥98% | ≥98% |

| Processing Time | 72 hours | 24-48 hours | 8-12 hours | ~6 days |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect the root bark of Coriaria nepalensis Wall. Ensure proper botanical identification to avoid collection of incorrect species.

-

Drying: Air-dry the collected root bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Sesquiterpenoid Fraction

This protocol is adapted from methods used for the extraction of sesquiterpenoids from Coriaria nepalensis.[1]

-

Maceration:

-

Soak the powdered root bark (1000 g) in 95% ethanol (B145695) (5 L) in a large container at room temperature.

-

Allow the mixture to stand for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth or a coarse filter paper.

-

Repeat the maceration process two more times with fresh 95% ethanol (5 L each time).

-

Combine the ethanol extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude residue in distilled water (2 L).

-

Perform successive extractions with petroleum ether (3 x 2 L) to remove non-polar compounds. Discard the petroleum ether fractions.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 2 L). The ethyl acetate fraction will contain the sesquiterpenoids of interest.

-

Finally, extract the remaining aqueous layer with n-butanol (3 x 2 L) to isolate more polar compounds if desired.

-

Concentrate the ethyl acetate fraction under reduced pressure to yield the crude sesquiterpenoid extract.

-

Purification of this compound

a. Column Chromatography (Initial Purification)

-

Stationary Phase Preparation:

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in petroleum ether.

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by running petroleum ether through it.

-

-

Sample Loading:

-

Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758) or ethyl acetate.

-

Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried powder onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4, 1:1 v/v).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate 1:1) and visualize under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing the compound of interest (based on Rf value) and evaporate the solvent.

-

b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation:

-

Use a preparative HPLC system equipped with a C18 column.

-

Prepare a mobile phase of acetonitrile and water (HPLC grade).

-

-

Sample Preparation:

-

Dissolve the partially purified fraction from column chromatography in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Preparative C18 (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase: Gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% over 40 minutes).

-

Flow Rate: 10 mL/min

-

Detection: UV at 220 nm

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

-

-

Purity Confirmation:

-

Assess the purity of the final compound using analytical HPLC. The purity should be ≥98%.

-

Confirm the structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Neurotrophic Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, related compounds from Coriaria nepalensis have shown neurotrophic activity.[1] The following diagram illustrates a generalized neurotrophic factor signaling cascade that could be investigated for this compound.

Caption: A hypothetical neurotrophic signaling pathway for investigation.

References

Application Notes and Protocols for the Quantification of 6-O-Acetylcoriatin using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 6-O-Acetylcoriatin, a picrotoxane sesquiterpene, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for structurally similar compounds and serve as a comprehensive guide for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in less complex sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

Instrumentation:

-

An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 20-40% B; 5-15 min, 40-70% B; 15-20 min, 70-90% B; 20-25 min, 90% B; 25-26 min, 90-20% B; 26-30 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (80% A: 20% B).

-

Sample Preparation: Depending on the matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components. The final extract should be reconstituted in the initial mobile phase.

Data Analysis: A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of this compound in the samples is then determined from this curve.

Workflow for HPLC-based quantification of this compound.

Caption: HPLC Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the preferred choice for quantifying trace levels of this compound in complex biological or environmental matrices. The methodology is adapted from a validated method for the related compounds coriatin (B1256320) and corianin.[1]

Experimental Protocol

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min, 10-30% B; 2-8 min, 30-80% B; 8-10 min, 80-95% B; 10-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 397.1 ([M+CH₃COO]⁻) |

| Product Ions (Q3) | To be determined via infusion of a standard. Potential fragments include loss of the acetyl group or water. |

| Collision Energy | To be optimized for each transition. |

| Internal Standard | An isotopically labeled standard or a structurally related compound not present in the samples. |

Standard and Sample Preparation:

-

Standard Solutions: Prepared as described for the HPLC method.

-

Sample Preparation: A robust sample cleanup, such as solid-phase extraction (SPE), is recommended to minimize matrix effects.

Workflow for LC-MS/MS-based quantification of this compound.

Caption: LC-MS/MS Experimental Workflow

Summary of Quantitative Parameters

The following table presents a comparison of the expected performance characteristics for the two proposed methods. Note: These values are illustrative and require experimental validation for this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 0.1 – 1.0 µg/mL | 0.01 – 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 – 3.0 µg/mL | 0.03 – 0.3 ng/mL |

| Linearity (R²) | > 0.995 | > 0.998 |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 85 – 115% | 90 – 110% |

| Selectivity | Moderate | High |

| Matrix Effects | Low to Moderate | Moderate to High |

Disclaimer: The analytical methods described herein are intended as a starting point for the quantification of this compound. It is imperative that these methods are fully validated in accordance with the appropriate regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the results for your specific application.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 6-O-Acetylcoriatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriatin is a naturally occurring sesquiterpenoid known for its potent neurotoxic properties, primarily acting as a non-competitive antagonist of the GABA-A receptor. Its derivative, 6-O-Acetylcoriatin, presents a key scaffold for chemical modification to explore the structure-activity relationships (SAR) governing its neurotoxicity. Understanding these relationships is crucial for the development of novel pharmacological tools to study the GABA-A receptor and potentially for designing antidotes or modulating its activity for therapeutic purposes.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity to establish a comprehensive SAR profile.

Proposed Structure-Activity Relationship (SAR) Study

The core structure of this compound offers several key positions for chemical modification to probe the SAR. The primary focus of this proposed study is to investigate the influence of the acyl group at the C6 position and the tertiary hydroxyl group at the C8 position on the neurotoxic activity.

Key Chemical Modifications:

-

Variation of the Acyl Group at C6: The acetyl group will be replaced with a series of other acyl groups with varying chain lengths, branching, and electronic properties (e.g., propionyl, butyryl, benzoyl). This will help determine the optimal size and lipophilicity of the substituent at this position for receptor binding.

-

Modification of the Tertiary Hydroxyl Group at C8: This hydroxyl group can be esterified or etherified to investigate the importance of this hydrogen bond donor in the interaction with the GABA-A receptor.

-

Epoxide Ring Opening: The two epoxide rings are likely crucial for the molecule's rigid conformation and interaction with the receptor. Derivatives with opened epoxide rings can be synthesized to assess their role in biological activity.

The following sections detail the experimental protocols to synthesize and evaluate these proposed derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-O-Acylcoriatin Derivatives

This protocol describes a general method for the acylation of the C6 hydroxyl group of Coriatin.

Materials:

-

Coriatin (starting material)

-

Anhydrous Pyridine (B92270)

-

Acyl chlorides or anhydrides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Coriatin (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (2-3 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (B1165640) (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 6-O-acylcoriatin derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Proposed 6-O-Acylcoriatin Derivatives and their Physicochemical Properties

| Derivative ID | R Group at C6 | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| 6-OAc | Acetyl | C₁₇H₂₂O₇ | 338.35 | 1.85 |

| 6-OPr | Propionyl | C₁₈H₂₄O₇ | 352.38 | 2.32 |

| 6-OBu | Butyryl | C₁₉H₂₆O₇ | 366.41 | 2.79 |

| 6-OBz | Benzoyl | C₂₂H₂₄O₇ | 398.42 | 3.68 |

Protocol 2: Biological Activity Assessment - In Vitro Neurotoxicity Assays

The synthesized derivatives will be evaluated for their neurotoxic effects using a panel of in vitro assays on cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Cell culture medium

-

96-well plates

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-